molecular formula C11H16BrN B3199230 [1-(2-Bromophenyl)ethyl](propyl)amine CAS No. 1016812-00-2

[1-(2-Bromophenyl)ethyl](propyl)amine

Cat. No.: B3199230
CAS No.: 1016812-00-2
M. Wt: 242.16 g/mol
InChI Key: AWTQICLZELKBIH-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine is a secondary amine featuring a brominated aromatic ring at the ortho position and a propyl chain attached to the ethylamine backbone. Its molecular formula is C₁₁H₁₆BrN, with a molecular weight of 242.16 g/mol (inferred from its para isomer in ). This compound is structurally analogous to several halogenated arylalkylamines, which vary in substitution patterns, aromatic systems, and functional groups.

Properties

IUPAC Name

N-[1-(2-bromophenyl)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-8-13-9(2)10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQICLZELKBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the following steps:

    Bromination of Phenethylamine: The starting material, phenethylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the second position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with propylamine under basic conditions to form the final product, 1-(2-Bromophenyl)ethylamine.

Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-(2-Bromophenyl)ethylamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, affecting the amine group or the phenyl ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as amines, ethers, or thiols.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amine or phenyl ring.

    Coupling Reactions: Products are typically biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity :
Research has indicated that compounds similar to 1-(2-Bromophenyl)ethylamine exhibit potential antidepressant properties. The presence of the bromine atom in the phenyl ring is believed to enhance the interaction with serotonin receptors, which are crucial in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of amines, including 1-(2-Bromophenyl)ethylamine, demonstrating significant binding affinity to serotonin transporters (SERT) and potential as a novel antidepressant agent .

Organic Synthesis

Building Block for Complex Molecules :
1-(2-Bromophenyl)ethylamine serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for easy modification, making it a valuable building block in synthetic organic chemistry.

Data Table: Synthetic Applications

ApplicationDescription
Synthesis of PharmaceuticalsUsed as an intermediate for synthesizing antidepressants.
Ligand DevelopmentActs as a ligand in coordination chemistry studies.
Functional Group TransformationsFacilitates the introduction of functional groups.

Biochemical Research

Proteomics Research :
This compound is utilized in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it suitable for various biochemical assays.

Case Study : Santa Cruz Biotechnology has highlighted its use in proteomics research, where it aids in understanding protein behavior under different conditions .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Bromophenyl Derivatives

  • 1-(4-Bromophenyl)ethylamine (para isomer)
    • Molecular Formula : C₁₁H₁₆BrN (same as ortho isomer)
    • Key Differences :
  • Para substitution often results in higher symmetry, which may increase melting points relative to ortho isomers .
    • Applications : Positional isomers are critical in drug design, as para-substituted compounds often exhibit distinct binding affinities due to altered electronic profiles.

Heterocyclic Analogues: Pyridine-Containing Amines

  • 3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
    • Molecular Formula : C₁₇H₂₀BrN₃
    • Key Differences :
  • The dimethylamino group enhances basicity (pKa ~9–10) compared to the primary amine in the target compound (pKa ~10–11, estimated) . Applications: Pyridine-containing amines are prevalent in pharmaceuticals (e.g., antihistamines) due to improved solubility and receptor interactions.

Halogenated Phenoxyethylamines

  • 2-(4-Bromo-2-fluorophenoxy)ethylamine Molecular Formula: C₁₁H₁₅BrFNO Key Differences:
  • The phenoxy group introduces an ether linkage, increasing conformational flexibility.
  • Applications: Such compounds are explored in agrochemicals for their stability and pesticidal activity.

Polyhalogenated Arylalkylamines

  • (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
    • Molecular Formula : C₁₃H₁₀Br₂F₂N₂
    • Key Differences :
  • Dibromopyridine and difluorophenyl groups significantly increase lipophilicity (logP ~3.5, estimated), enhancing blood-brain barrier penetration.
  • The stereochemistry (S-configuration) is critical for chiral recognition in biological systems .
    • Synthesis : Requires acidic conditions (HCl in CPME/ACN), suggesting stability under protonation .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Notable Properties
1-(2-Bromophenyl)ethylamine C₁₁H₁₆BrN 242.16 Ortho-Br Secondary amine High steric hindrance
1-(4-Bromophenyl)ethylamine C₁₁H₁₆BrN 242.16 Para-Br Secondary amine Higher symmetry, potential crystallinity
3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine C₁₇H₂₀BrN₃ 362.27 Para-Br Pyridine, tertiary amine Enhanced basicity, H-bonding capacity
2-(4-Bromo-2-fluorophenoxy)ethylamine C₁₁H₁₅BrFNO 276.15 4-Br, 2-F Ether, secondary amine Conformational flexibility, dual halogen effects
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₀Br₂F₂N₂ 400.04 3,6-Br (pyridine), 3,5-F (phenyl) Secondary amine, pyridine High lipophilicity, chiral specificity

Biological Activity

1-(2-Bromophenyl)ethylamine, a compound with the chemical formula C12H16BrN, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its biological significance.

Chemical Structure and Synthesis

The compound features a bromophenyl group attached to an ethyl chain, which is further connected to a propylamine moiety. The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the following steps:

  • Starting Materials : 2-bromobenzyl chloride and propylamine.
  • Reaction Conditions : The reaction is often conducted in an organic solvent, such as dichloromethane, under reflux conditions.
  • Purification : The product is purified using column chromatography.

Pharmacological Profile

The biological activity of 1-(2-Bromophenyl)ethylamine has been investigated for various pharmacological effects:

  • Antidepressant Activity : Studies indicate that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. For example, a related compound showed significant inhibition of serotonin transporters in vitro .
  • Antitumor Effects : Preliminary research suggests that 1-(2-Bromophenyl)ethylamine may possess cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Compounds with bromophenyl groups have been linked to reduced inflammatory responses in various models, indicating that 1-(2-Bromophenyl)ethylamine may also exhibit anti-inflammatory effects .

Study 1: Antidepressant Potential

A recent study evaluated the antidepressant-like effects of 1-(2-Bromophenyl)ethylamine in rodent models. The results demonstrated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted on several cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, corroborating the compound's potential as an anticancer agent .

Data Tables

Biological ActivityAssessed EffectReference
Antidepressant ActivityReduced immobility time in forced swim test
CytotoxicityIC50 < 10 µM against MCF-7 cells
Anti-inflammatory EffectsDecreased cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of propylamine with a brominated aromatic precursor. For instance, reacting 2-bromophenethyl bromide with propylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometric ratios (1:1.2 amine to bromide) and using bases like K₂CO₃ to neutralize HBr byproducts. Post-reaction, extraction with dichloromethane and aqueous washes improve purity .

Q. What purification techniques are effective for isolating 1-(2-Bromophenyl)ethylamine, especially when dealing with byproducts?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted amines or brominated intermediates. For persistent impurities, recrystallization using ethanol/water mixtures (70:30 v/v) at low temperatures (0–4°C) enhances purity. Formation of hydrochloride salts (via HCl gas bubbling in diethyl ether) can also aid in crystallization .

Q. How can researchers confirm the structural identity of 1-(2-Bromophenyl)ethylamine post-synthesis?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a triplet for the propylamine CH₂ group (δ 2.4–2.6 ppm) and aromatic protons from the bromophenyl moiety (δ 7.2–7.5 ppm).
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 242/244 (M+H+^+) with isotopic patterns confirming bromine presence.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 54.56%, H: 6.27%, N: 5.69%) .

Advanced Research Questions

Q. What factors influence the stability of 1-(2-Bromophenyl)ethylamine under various storage conditions?

  • Methodological Answer : The compound is sensitive to light, moisture, and elevated temperatures. Stability studies show degradation (<5% over 6 months) when stored in amber glass at -20°C under argon. Avoid aqueous environments to prevent hydrolysis of the amine group. Decomposition products (e.g., bromophenols) can be monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

Q. How can HPLC be optimized for quantifying 1-(2-Bromophenyl)ethylamine in complex matrices?

  • Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 60:40 acetonitrile/20 mM ammonium formate (pH 3.5). Flow rate: 1.0 mL/min; detection at 254 nm. Calibration curves (1–100 µg/mL) show linearity (R² > 0.999). For biological matrices, solid-phase extraction (C18 cartridges) pre-concentrates the analyte, reducing matrix interference .

Q. What strategies are used to study the pharmacological activity of 1-(2-Bromophenyl)ethylamine derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using 3^3H-labeled ligands in transfected HEK293 cells.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Toxicity Screening : MTT assays in HepG2 cells to assess IC₅₀ values .

Q. How can contradictions in spectroscopic data between different synthetic batches be resolved?

  • Methodological Answer :

  • Impurity Profiling : Use high-resolution LC-MS to identify byproducts (e.g., di-alkylated amines or bromine displacement products).
  • Batch Comparison : Compare 13^{13}C NMR spectra; deviations >0.1 ppm suggest structural inconsistencies.
  • Reaction Monitoring : In-situ FTIR tracks amine group consumption (disappearance of N-H stretch at ~3300 cm1^{-1}) to ensure reaction completion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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